Indium tribromide (InBr3, CAS 13465-09-3) is a highly versatile, water-tolerant Lewis acid and a critical metal-halide precursor utilized in advanced materials synthesis and catalytic organic transformations [1]. Unlike traditional, highly moisture-sensitive Lewis acids such as aluminum tribromide (AlBr3) or titanium tetrachloride (TiCl4), InBr3 maintains its catalytic integrity in the presence of water and oxygen- or nitrogen-containing functional groups, significantly simplifying handling and formulation requirements [1]. In industrial and advanced laboratory settings, it is primarily procured for its distinct heavy-halide steric and electronic effects, which uniquely dictate nanoparticle nucleation rates in quantum dot synthesis and lower the activation energy barriers in complex cycloadditions and cross-coupling reactions [1].
While buyers often view indium trichloride (InCl3) as the default, lower-cost in-class substitute, substituting InCl3 for InBr3 fundamentally alters reaction kinetics, product yields, and material properties. In the synthesis of colloidal quantum dots (such as InP or InAs), the larger ionic radius and distinct binding affinity of the bromide ion directly modulate the monomer addition rate, resulting in systematically different nanocrystal diameters and emission wavelengths that cannot be replicated by altering temperature or time alone [1]. Furthermore, in catalytic applications, computational and empirical data demonstrate that the activation barrier for InBr3 is significantly lower than that of InCl3, allowing InBr3 to achieve higher yields at lower temperatures (e.g., 0 °C versus 25 °C) [2]. Consequently, substituting InBr3 with InCl3 or InI3 compromises process reproducibility, necessitates extensive re-optimization of thermal profiles, and often leads to inferior target selectivity.
In the synthesis of colloidal InP quantum dots using non-pyrophoric phosphorus precursors, the choice of indium halide strictly dictates the final nanoparticle size and emission spectrum. A direct comparison demonstrates that substituting InCl3 with InBr3 shifts the first exciton wavelength from 580 nm to 560 nm after a given reaction time, while maintaining an identical chemical conversion yield of 75-80% [1].
| Evidence Dimension | First exciton wavelength (emission tuning) |
| Target Compound Data | 560 nm (intermediate QD diameter) |
| Comparator Or Baseline | InCl3 (580 nm) and InI3 (515 nm) |
| Quantified Difference | 20 nm blue-shift vs InCl3; 45 nm red-shift vs InI3 |
| Conditions | Colloidal synthesis in oleylamine at high temperatures (up to 340 °C) |
Enables precise procurement of the exact precursor needed to target specific visible emission spectra in QLED manufacturing without altering established reaction kinetics or sacrificing yield.
Density functional theory (DFT) calculations and experimental validations reveal that InBr3 possesses a significantly lower activation free energy barrier for the [2+2] cycloaddition of allyltrimethylsilane with alkynones compared to InCl3. Empirically, InBr3 serves as the most effective catalyst, achieving a 73% isolated yield at 0 °C. In contrast, InCl3 only generated a 47% yield even when the reaction was run at a higher temperature of 25 °C [1].
| Evidence Dimension | Isolated product yield and reaction temperature |
| Target Compound Data | 73% yield at 0 °C |
| Comparator Or Baseline | InCl3 (47% yield at 25 °C) |
| Quantified Difference | 26% higher absolute yield achieved at a 25 °C lower operating temperature |
| Conditions | 1,2-dichloroethane solvent, catalytic amounts of indium halide |
Justifies the selection of InBr3 for temperature-sensitive organic syntheses, as it simultaneously reduces energy input requirements and substantially increases product yield.
InBr3 exhibits exceptional efficiency as a Lewis acid catalyst for the N-tert-butoxycarbonylation of amines under solvent-free conditions. When protecting (S)-phenylglycine methyl ester, the use of 1 mol% InBr3 achieved a 91% yield in just 15 minutes [1]. Under identical conditions, 1 mol% InCl3 required 30 minutes to reach only an 82% yield, while traditional catalysts like LiClO4 (20 mol%) required 5 hours in dichloromethane to reach an 88% yield [1].
| Evidence Dimension | Reaction time and yield for N-Boc protection |
| Target Compound Data | 91% yield in 15 minutes |
| Comparator Or Baseline | InCl3 (82% yield in 30 minutes); LiClO4 (88% yield in 5 hours) |
| Quantified Difference | 2x faster reaction time with a 9% higher absolute yield compared to InCl3 |
| Conditions | 1 mol% catalyst loading, solvent-free conditions |
Drives industrial processability by halving reaction times, eliminating solvent waste, and improving throughput in pharmaceutical intermediate manufacturing.
For the C-3 alkylation of indoles via the ring-opening of activated azetidines, InBr3 outperforms other common Lewis acids in both conversion and selectivity. Treatment of indole with N-tosylazetidine using 10 mol% InBr3 in refluxing dichloroethane resulted in an 80% yield of the target C-3 alkylated product within 4.5 hours [1]. Comparative screening confirmed that InBr3 was substantially more effective than InCl3, ZrCl4, BiCl3, and In(OTf)3, avoiding unwanted side reactions such as bisindole formation or bromination of the indole core [1].
| Evidence Dimension | Product yield and chemoselectivity |
| Target Compound Data | 80% yield of C-3 alkylated indole |
| Comparator Or Baseline | InCl3, ZrCl4, BiCl3, In(OTf)3 (lower conversion/selectivity) |
| Quantified Difference | Identified as the optimal catalyst for maximum conversion without bisindole byproduct formation |
| Conditions | 10 mol% catalyst, refluxing dichloroethane, 4.5 hours |
Ensures high-purity synthesis of complex heterocyclic pharmaceutical intermediates, reducing downstream purification costs associated with unwanted byproducts.
InBr3 is the optimal indium precursor for the synthesis of InP and InAs colloidal quantum dots when targeting specific intermediate emission wavelengths (e.g., 560 nm for InP) [1]. Its specific halide bulk and binding affinity allow manufacturers to precisely tune nanocrystal size and optical properties without altering the core reaction temperature, time, or solvent system, making it essential for standardized QLED production lines [1].
Due to its lower activation energy barrier compared to InCl3, InBr3 is highly recommended for[2+2] cycloadditions and other complex organic transformations involving temperature-sensitive substrates [2]. It allows the process to be run at or below 0 °C while still achieving superior yields, thereby preserving fragile functional groups and reducing thermal degradation in fine chemical synthesis [2].
InBr3 is an ideal catalyst for industrial-scale N-tert-butoxycarbonylation (Boc protection) of amines[3]. Its ability to drive reactions to >90% yield in under 15 minutes at extremely low catalyst loadings (1 mol%) under solvent-free conditions makes it a highly cost-effective and environmentally benign choice for pharmaceutical contract manufacturing organizations (CMOs) looking to streamline synthetic workflows [3].
In the synthesis of complex indole-based therapeutics, InBr3 is the preferred Lewis acid for C-3 alkylation via azetidine ring-opening [4]. Its specific Lewis acidity provides high chemoselectivity, completely suppressing the formation of bisindoles and other off-target byproducts that frequently occur with harsher or less selective catalysts like ZrCl4 or AlBr3 [4].
Corrosive;Irritant